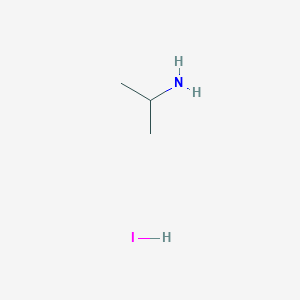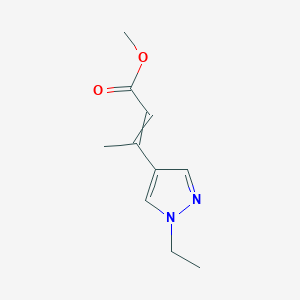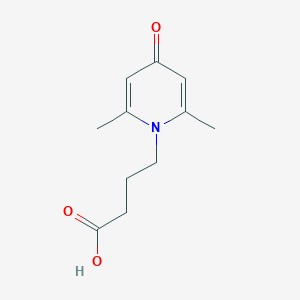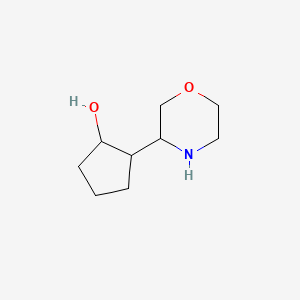
2-(Morpholin-3-yl)cyclopentan-1-ol
Overview
Description
“2-(Morpholin-3-yl)cyclopentan-1-ol” is a chemical compound with the molecular formula C9H17NO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Morpholin-3-yl)cyclopentan-1-ol” consists of a cyclopentanol ring attached to a morpholine ring . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
“2-(Morpholin-3-yl)cyclopentan-1-ol” is a liquid . Its molecular weight is 171.24 . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Medicine
In the field of medicine, “2-(Morpholin-3-yl)cyclopentan-1-ol” may be explored for its potential as a precursor in the synthesis of pharmacologically active molecules. Its structure suggests it could be useful in creating compounds with central nervous system activity due to the presence of the morpholine ring, which is a feature in various psychotropic drugs .
Agriculture
For agricultural applications, this compound could be investigated for its use in the development of new pesticides or herbicides. The morpholine moiety is known to be a part of certain fungicides, and thus, “2-(Morpholin-3-yl)cyclopentan-1-ol” might contribute to the synthesis of novel agents that help protect crops from fungal diseases .
Material Science
In material science, “2-(Morpholin-3-yl)cyclopentan-1-ol” could be a candidate for the creation of new polymers or coatings. Its alcohol group makes it a potential candidate for reactions that could lead to polymers with unique properties, such as increased flexibility or improved resistance to degradation .
Environmental Science
Environmental science could benefit from this compound through the development of new sensors or indicators for environmental monitoring. The morpholine ring could interact with specific pollutants, allowing for the creation of sensitive detection systems for water or soil quality assessment .
Biochemistry
In biochemistry, the compound could be used in enzyme studies, particularly those involving morpholine-based substrates or inhibitors. It might serve as a starting point for the synthesis of compounds that mimic the transition states of enzymatic reactions, providing insights into enzyme mechanisms .
Pharmacology
Pharmacologically, “2-(Morpholin-3-yl)cyclopentan-1-ol” might be utilized in drug discovery, especially in the search for molecules with novel mechanisms of action. The combination of a cyclopentane ring and a morpholine could yield compounds with unique interactions with biological targets .
Analytical Chemistry
In analytical chemistry, this compound’s potential lies in its use as a standard or reference material in chromatographic analysis. Due to its unique structure, it could help in the calibration of equipment or serve as an internal standard to ensure the accuracy of analytical results .
Organic Chemistry
Lastly, in organic chemistry, “2-(Morpholin-3-yl)cyclopentan-1-ol” can be a versatile synthetic intermediate. Its functional groups allow for various chemical transformations, making it a valuable building block in the synthesis of complex organic molecules .
Future Directions
properties
IUPAC Name |
2-morpholin-3-ylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-3-1-2-7(9)8-6-12-5-4-10-8/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGHIRUNPFAEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-3-yl)cyclopentan-1-ol | |
CAS RN |
1803572-18-0 | |
| Record name | 2-(morpholin-3-yl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)

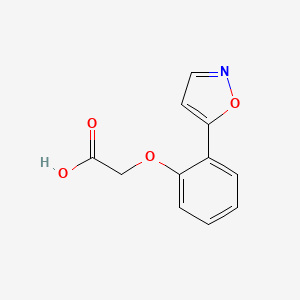


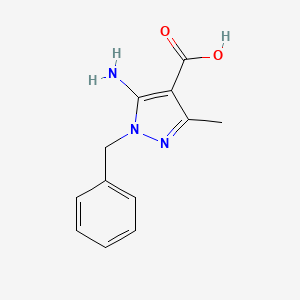
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)

